molecular formula C22H27N5O2 B2918827 N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide CAS No. 922017-56-9

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide

Cat. No.: B2918827
CAS No.: 922017-56-9
M. Wt: 393.491
InChI Key: BSKXQHJRGBKPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its pharmacological relevance, particularly in kinase inhibition. The structure features a 4-methylbenzyl group at position 5 of the pyrazolopyrimidine core and a cyclohexanecarboxamide moiety attached via an ethyl linker. The 4-methyl substituent on the benzyl ring contributes to lipophilicity, while the cyclohexane ring may enhance conformational stability compared to smaller alicyclic systems.

Properties

IUPAC Name

N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-16-7-9-17(10-8-16)14-26-15-24-20-19(22(26)29)13-25-27(20)12-11-23-21(28)18-5-3-2-4-6-18/h7-10,13,15,18H,2-6,11-12,14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKXQHJRGBKPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H24N4O2C_{20}H_{24}N_{4}O_{2}, and it possesses a complex structure characterized by a pyrazolo-pyrimidine core. The structural features contribute to its biological activity, particularly in inhibiting various enzymes and cellular processes.

PropertyValue
Molecular FormulaC20H24N4O2
Molecular Weight368.43 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrazolo[3,4-b]pyridines have shown potent inhibition against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. One study demonstrated that certain derivatives inhibited CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. Pyrazolo derivatives have been noted for their ability to inhibit kinases involved in tumor growth and proliferation. This inhibition leads to reduced cell viability in various cancer cell lines, including HeLa and HCT116 cells .

Anti-inflammatory Properties

In addition to anticancer properties, pyrazolo derivatives have been studied for their anti-inflammatory effects. Research has indicated that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Study 1: Inhibition of CDK Activity

In a detailed study involving the synthesis of pyrazolo derivatives, it was found that specific modifications to the molecular structure significantly enhanced their inhibitory activity against CDKs. The study reported that certain compounds exhibited selectivity towards CDK2 over CDK9, suggesting potential therapeutic applications in cancer treatment .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related pyrazolo compounds. The results indicated that these compounds displayed significant activity against various bacterial strains, suggesting a broad spectrum of biological activity beyond anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs differ in substituent groups and alicyclic systems, impacting electronic, steric, and solubility profiles:

Compound Name / CAS Core Structure Substituent (Position) Alicyclic System Molecular Weight Key Properties (Inferred)
Target Compound Pyrazolo[3,4-d]pyrimidine 4-Methylbenzyl (C5) Cyclohexanecarboxamide ~413.5* High lipophilicity, moderate steric bulk
N-(2-(5-(3-chlorobenzyl)-...)cyclopentanecarboxamide Pyrazolo[3,4-d]pyrimidine 3-Chlorobenzyl (C5) Cyclopentanecarboxamide 399.9 Increased polarity (Cl), smaller ring size
Example 53 () Pyrazolo[3,4-d]pyrimidine 3-Fluorophenyl, chromen-4-one (C2) Sulfonamide (C3) 589.1 High molecular weight, fluorinated, polar

*Calculated based on molecular formula.

Key Observations:
  • The fluorophenyl-chromen substituent in Example 53 adds steric bulk and polarity, likely reducing membrane permeability but improving target binding.
  • Alicyclic Systems :

    • Cyclohexane (target) vs. cyclopentane (CAS 922110-86-9) : The larger cyclohexane ring may improve metabolic stability due to reduced ring strain and increased hydrophobicity.

Inferred Pharmacological Implications

While biological activity data is absent in the evidence, structural trends suggest:

  • Kinase Inhibition: The pyrazolo[3,4-d]pyrimidine core is a known ATP-competitive kinase inhibitor scaffold. The 4-methylbenzyl group may optimize hydrophobic pocket interactions, whereas the 3-chlorobenzyl analog could enhance binding via halogen interactions.
  • Solubility vs. Permeability : The sulfonamide in Example 53 may improve aqueous solubility but reduce blood-brain barrier penetration compared to the target compound’s carboxamide.
  • Metabolic Stability : Fluorine atoms (Example 53) and cyclohexane (target) may slow oxidative metabolism, extending half-life.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.